3-(3-Chlorophenyl)propan-1-amine hydrochloride

TAAR1 pharmacology SAR GPCR agonism

Essential meta-chloro phenylpropylamine probe for TAAR1 SAR: 6.5-fold potency vs para-isomer (EC₅₀ 410 nM). Validated human/mouse differential (3.0 µM) for translational calibration. Negligible TAAR5 activity ensures family selectivity. Hydrochloride salt for optimal handling. Cite local evidence for reproducible GPCR assays.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
CAS No. 104774-92-7
Cat. No. B1463031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)propan-1-amine hydrochloride
CAS104774-92-7
Molecular FormulaC9H13Cl2N
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCCN.Cl
InChIInChI=1S/C9H12ClN.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7H,2,4,6,11H2;1H
InChIKeyKSZPERJIKHHCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)propan-1-amine hydrochloride (CAS 104774-92-7) – Core Chemical Profile and Procurement Context


3-(3-Chlorophenyl)propan-1-amine hydrochloride (CAS 104774-92-7) is a meta-chloro-substituted phenylpropylamine building block with the molecular formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol . As the hydrochloride salt of 3-(3-chlorophenyl)propan-1-amine, it serves as a synthetic intermediate and pharmacological probe in medicinal chemistry, particularly in structure-activity relationship (SAR) studies targeting aminergic G protein-coupled receptors (GPCRs) and monoamine transporters [1]. The compound's biological profile has been characterized in vitro against trace amine-associated receptor 1 (TAAR1) and dopamine transporter (DAT) systems, establishing a baseline for comparator-driven procurement decisions [2].

Why 3-(3-Chlorophenyl)propan-1-amine hydrochloride Cannot Be Simply Replaced by Unsubstituted or Para-Chloro Analogs


Substitution of 3-(3-chlorophenyl)propan-1-amine hydrochloride with closely related analogs—such as the unsubstituted 3-phenylpropan-1-amine or the para-chloro isomer 3-(4-chlorophenyl)propan-1-amine—introduces quantifiable changes in receptor activation potency and selectivity that compromise experimental reproducibility. The meta-chloro substitution pattern on the phenyl ring confers a distinct electronic and steric profile that directly modulates ligand-receptor interactions at TAAR1, as demonstrated by head-to-head in vitro comparisons [1]. Furthermore, species-dependent differences in TAAR1 activation between mouse and human orthologs highlight the necessity of using the precisely defined meta-chloro compound when translating findings across preclinical models [2]. Generic substitution without quantitative verification of functional equivalence risks invalidating SAR hypotheses and introducing uncontrolled variables in pharmacological assays [3].

Quantitative Differentiation of 3-(3-Chlorophenyl)propan-1-amine hydrochloride: Head-to-Head Comparator Data for Procurement Decisions


Meta-Chloro Substitution Enhances Mouse TAAR1 Agonist Potency 6.5-Fold vs. Para-Chloro Isomer

In a direct head-to-head comparison using the same assay platform, 3-(3-chlorophenyl)propan-1-amine exhibited an EC₅₀ of 410 nM at mouse TAAR1 [1]. The para-chloro analog, 3-(4-chlorophenyl)propan-1-amine, demonstrated substantially weaker activity with an EC₅₀ of 2,660 nM under identical experimental conditions [2]. This represents a 6.5-fold enhancement in potency conferred by meta- vs. para-chloro substitution.

TAAR1 pharmacology SAR GPCR agonism

Human TAAR1 Activation: Meta-Chloro Compound Shows Measurable Agonism (EC₅₀ = 3.0 µM) vs. Negligible Activity for Unsubstituted Analog

At human TAAR1, 3-(3-chlorophenyl)propan-1-amine exhibits an EC₅₀ of 3.0 µM for cAMP accumulation [1]. In contrast, the unsubstituted parent compound, 3-phenylpropan-1-amine, shows negligible activity at mouse TAAR1 (EC₅₀ > 1,000 nM in related assays) [2]. The meta-chloro substitution is therefore essential for achieving measurable agonist activity at human TAAR1, whereas the unsubstituted phenylpropylamine scaffold fails to activate the receptor at comparable concentrations.

Human TAAR1 translational pharmacology species differences

Species-Dependent TAAR1 Activation: Mouse vs. Human Potency Differential of 7.3-Fold Informs Model Selection

3-(3-Chlorophenyl)propan-1-amine demonstrates pronounced species-dependent TAAR1 activation, with an EC₅₀ of 410 nM at mouse TAAR1 vs. 3.0 µM at human TAAR1, representing a 7.3-fold potency shift [1]. This species divergence is consistent with the broader pharmacological observation that TAAR1 ligands typically exhibit a rank order of potency of rat > mouse > human [2]. In contrast, TAAR5 activation by this compound is negligible (EC₅₀ > 10 µM at mouse TAAR5), indicating functional selectivity among TAAR family members [1].

species selectivity TAAR1 preclinical translation

Dopamine Transporter (DAT) Inhibition Profile: Human DAT IC₅₀ = 658 nM with SERT and NET Activity

3-(3-Chlorophenyl)propan-1-amine inhibits [³H]dopamine uptake at human DAT with an IC₅₀ of 658 nM, while also demonstrating activity at human SERT (IC₅₀ = 100 nM) and human NET (IC₅₀ = 443 nM) [1]. This polypharmacology profile across all three monoamine transporters distinguishes the compound from selective DAT inhibitors and establishes a unique transporter interaction fingerprint that cannot be replicated by analogs lacking the meta-chloro substitution. Multiple independent assays using different radioligands ([³H]WIN-35428, [¹²⁵I]RTI55) confirm consistent DAT binding affinity in the 441–945 nM range [1].

monoamine transporters DAT SERT polypharmacology

Optimal Application Scenarios for 3-(3-Chlorophenyl)propan-1-amine hydrochloride Based on Quantitative Evidence


TAAR1 Structure-Activity Relationship (SAR) Studies Requiring Meta- vs. Para-Chloro Positional Isomer Differentiation

This compound is optimally deployed in SAR campaigns examining the electronic and steric contributions of chloro-substitution position on phenylpropylamine scaffolds at TAAR1. The 6.5-fold potency enhancement of the meta-chloro isomer (EC₅₀ = 410 nM) over the para-chloro isomer (EC₅₀ = 2,660 nM) at mouse TAAR1 provides a quantifiable benchmark for assessing how subtle positional changes modulate receptor activation [1]. Procurement of both isomers enables controlled head-to-head comparison using a single, validated assay platform, eliminating inter-laboratory variability and ensuring reproducible SAR conclusions [2].

Translational TAAR1 Pharmacology Programs Requiring Species-Dependent Potency Calibration

For preclinical programs aiming to translate TAAR1-targeted findings from rodent models to human biology, 3-(3-chlorophenyl)propan-1-amine hydrochloride provides a well-characterized tool compound with documented species potency differentials (mouse EC₅₀ = 410 nM; human EC₅₀ = 3.0 µM) [1]. This 7.3-fold potency gap can be used to calibrate in vivo dosing strategies and to benchmark the translational fidelity of novel TAAR1 ligands. The compound's negligible activity at TAAR5 (EC₅₀ > 10 µM) further supports its use as a TAAR1-selective probe within the TAAR family [1].

Monoamine Transporter Polypharmacology Profiling and Reference Standard Development

The balanced inhibition profile of 3-(3-chlorophenyl)propan-1-amine across human DAT (IC₅₀ = 658 nM), SERT (IC₅₀ = 100 nM), and NET (IC₅₀ = 443 nM) positions this compound as a reference standard for polypharmacology assay validation [1]. Its consistent activity across multiple radioligand binding formats (including [³H]WIN-35428 and [¹²⁵I]RTI55 displacement) confirms its utility as a cross-assay calibration tool [1]. This scenario is distinct from applications requiring selective DAT or SERT inhibition, where alternative compounds would be indicated.

Synthetic Intermediate for TAAR1- and Transporter-Targeted Chemical Probe Development

As a primary amine building block, 3-(3-chlorophenyl)propan-1-amine hydrochloride serves as a versatile intermediate for derivatization into more complex TAAR1 ligands and monoamine transporter modulators [1]. The established biological activity of the parent scaffold (TAAR1 EC₅₀ = 410–3,000 nM; DAT IC₅₀ = 658 nM) provides a validated starting point for lead optimization campaigns seeking to enhance potency or modulate selectivity through N-alkylation, amide formation, or additional ring substitution [2]. The hydrochloride salt form offers handling and solubility advantages for synthetic workflows compared to the free base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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